3-(3-methoxyphenyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
3-(3-Methoxyphenyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a bicyclic quinazoline-2,4-dione core substituted at the 3- and 7-positions. The 3-position is occupied by a 3-methoxyphenyl group, while the 7-position contains a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl substituent.
The compound’s molecular weight is inferred to be ~476.4 g/mol (based on the formula C₂₅H₂₀N₄O₅), with a planar quinazoline-dione core facilitating π-π stacking interactions in biological targets. The oxadiazole ring enhances metabolic stability and lipophilicity, while methoxy groups improve solubility and modulate electronic effects .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c1-31-17-9-6-14(7-10-17)21-26-22(33-27-21)15-8-11-19-20(12-15)25-24(30)28(23(19)29)16-4-3-5-18(13-16)32-2/h3-13H,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGMUMDQVJGMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 2-aminobenzamide derivatives, which are then subjected to cyclization reactions with suitable reagents to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazolyl group can be reduced under specific conditions to yield different functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the oxadiazolyl group could produce amines or other derivatives .
Scientific Research Applications
3-(3-methoxyphenyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives with variations in substituents, heterocyclic cores, or pharmacological profiles. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Oxadiazole-Quinazoline Hybrids
- 7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4-dione (CAS 1358768-97-4): This analog replaces the 4-methoxyphenyl group on the oxadiazole ring with a 4-chlorophenyl moiety and substitutes the 3-methoxyphenyl with a 2-methoxybenzyl group. The chloro substituent increases lipophilicity (Cl vs. The benzyl group at the 3-position may sterically hinder target binding compared to the smaller phenyl group in the target compound .
Triazole and Thiadiazole Derivatives
- Triazole Derivatives (e.g., 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one):
These compounds replace the quinazoline-dione core with a triazol-5-one ring. While triazoles exhibit antimicrobial and analgesic activities, their reduced planarity compared to quinazoline-dione may limit intercalation with DNA or enzyme active sites. Methoxy groups in both compounds enhance solubility but differ in positional effects on activity . - Thiadiazole-Quinazoline Hybrids (e.g., 3-[5-Substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones): Substituting oxadiazole with thiadiazole introduces sulfur atoms, which alter electronic properties (e.g., stronger hydrogen-bond acceptor capacity). These hybrids show marked anticancer activity but may suffer from higher toxicity compared to oxadiazole analogs .
Pharmacological and Physicochemical Comparisons
- Bioactivity: The target compound’s quinazoline-dione-oxadiazole hybrid is hypothesized to inhibit kinases or topoisomerases (common targets for anticancer drugs), whereas triazole derivatives target microbial enzymes (e.g., CYP450) .
- Solubility: Methoxy groups in the target compound improve aqueous solubility compared to chloro- or styryl-substituted analogs, aiding oral bioavailability .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to ’s chlorophenyl analog, involving cyclocondensation of hydrazides with carbonyl precursors. Spectral data (IR, NMR, MS) would confirm structural integrity .
- Structure-Activity Relationship (SAR):
- Methoxy groups at 3- and 4-positions optimize electronic effects without steric bulk.
- Oxadiazole’s nitrogen/oxygen atoms enhance binding to polar enzyme pockets vs. thiadiazole’s sulfur.
Biological Activity
The compound 3-(3-methoxyphenyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione represents a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and analgesic activities. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a quinazoline core linked to an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 378.39 g/mol. The presence of methoxy groups on the phenyl rings enhances its lipophilicity and may influence its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various quinazoline derivatives, including our compound of interest. The following table summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 | |
| Mammary gland breast cancer (MCF-7) | 45.20 | |
| Human prostate cancer (PC3) | 53.10 | |
| Colorectal carcinoma (HCT-116) | 27.05 |
The compound exhibited moderate cytotoxicity across the tested cell lines, with the lowest IC50 values noted against HePG-2 and HCT-116 cells. These results indicate its potential as an anticancer agent.
The mechanism underlying the anticancer activity of quinazoline derivatives often involves the inhibition of key signaling pathways associated with tumor growth and survival. For instance, studies have shown that quinazolines can inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK) and topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Study on Quinazoline Derivatives : A study synthesized various quinazoline derivatives and assessed their anticancer properties against HePG-2 and MCF-7 cells. The results indicated that compounds with oxadiazole substituents demonstrated enhanced antiproliferative effects compared to those without .
- Comparative Analysis : Another research highlighted that quinazolines with methoxy substitutions showed improved cytotoxicity profiles compared to their unsubstituted counterparts. This suggests that structural modifications can significantly impact biological activity .
Additional Biological Activities
In addition to anticancer properties, quinazoline derivatives have been explored for other biological activities:
- Anti-inflammatory Activity : Some studies suggest that quinazolines exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory processes .
- Analgesic Effects : Certain derivatives have shown analgesic properties in animal models, indicating their potential use in pain management therapies .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
A robust synthetic route requires:
- Retrosynthetic analysis to identify feasible fragments (e.g., quinazoline-dione core, oxadiazole ring).
- Protecting group strategies for methoxy and reactive NH groups to prevent side reactions.
- Compatibility of coupling reactions (e.g., Suzuki-Miyaura for aryl-oxadiazole linkages) under mild conditions to preserve labile functional groups .
- Solvent selection to enhance reaction efficiency (e.g., DMF for polar intermediates, toluene for cyclocondensation).
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Use a multi-technique approach:
- HPLC/GC-MS for purity assessment (>95% threshold).
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and hydrogen bonding in the quinazoline-dione core.
- Single-crystal X-ray diffraction to resolve stereoelectronic effects of the 3-methoxy and 4-methoxy substituents .
- Elemental analysis (C, H, N) to verify empirical formula.
Advanced Research Questions
Q. What computational strategies predict the bioactivity of quinazoline-dione derivatives?
Advanced methods include:
- Molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity with therapeutic targets (e.g., COX-2 for anti-inflammatory activity) .
- QSAR models using descriptors like Hammett constants for methoxy groups to correlate electronic effects with bioactivity.
- DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and predict reactivity .
Q. How can statistical experimental design optimize reaction yields in multi-step syntheses?
Apply Design of Experiments (DoE) :
- Central Composite Design (CCD) to screen variables (temperature, catalyst loading, solvent ratio) for oxadiazole cyclization.
- Response Surface Methodology (RSM) to identify optimal conditions (e.g., 80°C, 0.5 mol% Pd catalyst) that maximize yield while minimizing side products .
- ANOVA to validate significance of factors, addressing contradictions in preliminary trial data .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
Mitigate inconsistencies via:
Q. What advanced spectroscopic methods elucidate stereoelectronic effects of substituents?
Key techniques include:
- Time-resolved fluorescence spectroscopy to study intramolecular charge transfer between the oxadiazole and quinazoline moieties.
- Solid-state NMR with magic-angle spinning (MAS) to probe hydrogen bonding in the crystalline lattice.
- Polarized Raman microscopy to map substituent-induced strain in the heterocyclic framework .
Methodological Guidance for Data Contradictions
Q. How to resolve conflicting data in reaction optimization studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
